N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide
Description
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4-one core fused with an indole-6-carboxamide moiety via an ethyl linker. This structure combines a bicyclic pyrimidine system with an indole scaffold, a combination observed in pharmacologically active compounds targeting enzymes or receptors, such as kinase inhibitors or neuroreceptor ligands .
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1H-indole-6-carboxamide |
InChI |
InChI=1S/C19H17N5O2/c1-12-23-17-15(3-2-7-21-17)19(26)24(12)10-9-22-18(25)14-5-4-13-6-8-20-16(13)11-14/h2-8,11,20H,9-10H2,1H3,(H,22,25) |
InChI Key |
BUPBXWQAJAOIJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction is usually carried out under reflux conditions with a base such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Potential Transformation Reactions
The compound’s structural diversity allows for several transformation pathways:
Carboxamide Group Reactions
-
Hydrolysis to Carboxylic Acid :
-
Amidation/Substitution :
Indole Ring Modifications
-
Electrophilic Substitution :
-
Alkylation :
-
Alkylation of the indole nitrogen or side-chain ethyl group could occur under Friedel-Crafts or nucleophilic substitution conditions, expanding molecular diversity.
-
Pyrido[2,3-d]pyrimidine Framework Reactions
-
Oxidation/Reduction :
-
Substitution at Position 2 :
Comparison of Transformation Reactions
Biological Activity and Mechanistic Insights
While the query focuses on chemical reactions, brief insights into biological activity inform reaction design:
-
Pyrido[2,3-d]pyrimidine derivatives are known kinase inhibitors (e.g., CSBP/p38) , suggesting that modifications to this core could modulate enzyme-binding affinity.
-
Indole derivatives often exhibit neuroprotective or anticancer properties, which may be retained or enhanced through structural modifications .
Scientific Research Applications
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent and kinase inhibitor.
Biology: It is used in research related to cell signaling pathways and enzyme inhibition.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes involved in cell proliferation . The compound binds to the active site of these targets, inhibiting their activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substitution Patterns
The target compound shares a pyrido[2,3-d]pyrimidin-4-one core with several analogs but differs in substituent groups:
- TASP0434299 (): Contains a tert-butyl acetamide group and a 3-morpholinopropoxy chain at positions 2 and 6, respectively. It was radiolabeled with ¹¹C for V1BR imaging in primates .
- Compound 7h (): Features a valyl-pyrrolidine carboxamide side chain and a 6-methylpyridin-3-ylamino group, emphasizing peptide-like modifications for enhanced binding specificity .
- Benzothieno[3,2-d]pyrimidin-4-ones (): Replace the pyrido ring with a benzothieno system and include sulfonamide thioether substituents, showing potent COX-2 inhibition (IC₅₀ values < 1 µM) .
Physicochemical Properties
Key differences in purity, optical rotation, and solubility are observed among analogs:
The indole-6-carboxamide group in the target compound may enhance π-π stacking interactions compared to alkyl or peptide-based substituents in analogs like 7t or 7u .
Biological Activity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a tyrosine kinase inhibitor . This article examines its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N5O2, with a molecular weight of 309.32 g/mol. The compound features a fused heterocyclic structure that includes both pyridine and pyrimidine rings, along with an indole moiety and a carboxamide functional group.
The primary mechanism of action for this compound involves the inhibition of tyrosine kinases by binding to the ATP-binding site. This action prevents phosphorylation events critical for signal transduction pathways associated with cell proliferation. As a result, this compound has potential applications in cancer treatment and other diseases characterized by dysregulated kinase activity .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the pyridopyrimidine moiety demonstrate potent cytotoxic effects against various cancer cell lines .
Table 1: Antiproliferative Activity of Related Compounds
| Compound Name | GI50 (nM) | Target Cancer Cell Lines |
|---|---|---|
| Compound 3e | 29 | Panc-1, MCF-7, A-549 |
| Compound 3b | 74 | Panc-1 |
| Erlotinib | 33 | Various |
The GI50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds in comparison to established drugs like erlotinib .
Other Biological Activities
In addition to anticancer effects, this compound may exhibit other biological activities such as:
- Antiviral : Potential activity against viral infections.
- Antimicrobial : Exhibiting antibacterial and antifungal properties.
These activities are attributed to the compound's ability to interact with various biological targets beyond tyrosine kinases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyridopyrimidine core.
- Introduction of the ethyl side chain.
- Coupling with the indole moiety.
This synthetic pathway is crucial for obtaining high yields of the desired compound while ensuring structural integrity .
Case Studies
Recent studies have evaluated the efficacy of this compound in preclinical models:
- In Vitro Studies : Demonstrated significant cytotoxicity against multiple cancer cell lines, with mechanisms linked to apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups.
These findings underscore the potential of this compound as a candidate for further development in cancer therapeutics .
Q & A
Q. Table 1. Key Spectral Data for Structural Validation
Q. Table 2. DOE Parameters for Reaction Optimization
| Variable | Range Tested | Optimal Condition (Predicted) |
|---|---|---|
| Temperature | 80–120°C | 105°C |
| Catalyst Loading | 5–15 mol% | 10 mol% |
| Solvent | DMF, DMSO, EtOH | DMF |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
